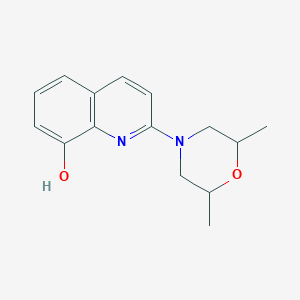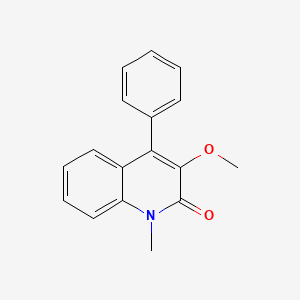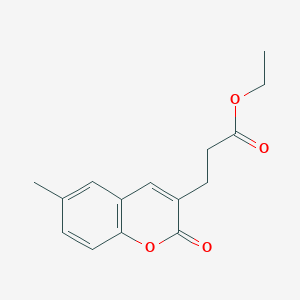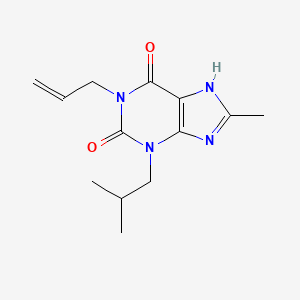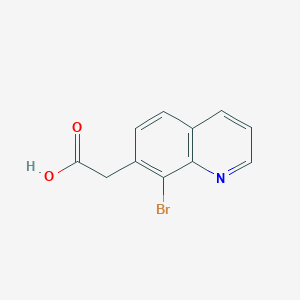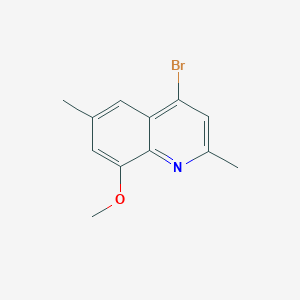
4-Bromo-8-methoxy-2,6-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-8-methoxy-2,6-dimethylquinoline is a brominated quinoline derivative with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom at the 4-position, a methoxy group at the 8-position, and two methyl groups at the 2- and 6-positions on the quinoline ring.
Métodos De Preparación
The synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline typically involves the bromination of 8-methoxy-2,6-dimethylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Bromo-8-methoxy-2,6-dimethylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include bromine, N-bromosuccinimide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-8-methoxy-2,6-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-8-methoxy-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
4-Bromo-8-methoxy-2,6-dimethylquinoline can be compared with other similar compounds, such as:
4-Bromo-2,8-dimethylquinoline: Lacks the methoxy group at the 8-position, which may affect its chemical reactivity and biological activity.
4-Methylquinoline: Lacks both the bromine atom and methoxy group, resulting in different chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxy group, leading to different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12BrNO |
|---|---|
Peso molecular |
266.13 g/mol |
Nombre IUPAC |
4-bromo-8-methoxy-2,6-dimethylquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3 |
Clave InChI |
JAJYQYUPFNCCLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(N=C2C(=C1)OC)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)
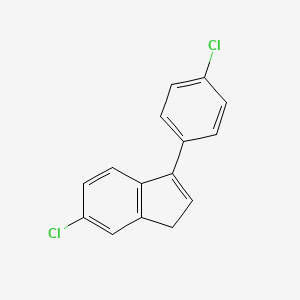
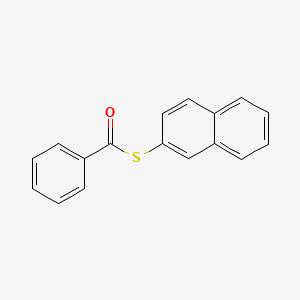
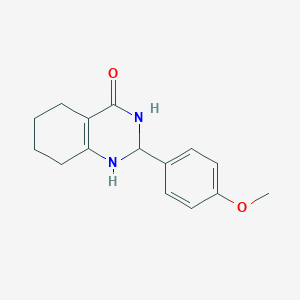
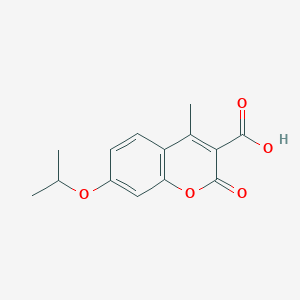
![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
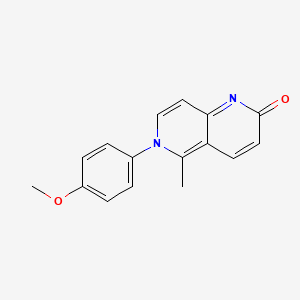
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)
